REACTION_SMILES
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[Al+3:11].[CH2:1]([CH2:2][CH3:3])[c:4]1[cH:5][cH:6][cH:7][cH:8][cH:9]1.[CH3:32][C:33](=[O:34])[OH:35].[Cl-:10].[Cl-:12].[Cl-:13].[H:30][H:31].[O-:14][N+:15]([c:16]1[cH:17][cH:18][cH:19][cH:20][cH:21]1)=[O:22].[O:23]=[C:24]1[CH2:25][CH2:26][C:27](=[O:28])[O:29]1>>[CH2:1]([CH2:2][CH3:3])[c:4]1[cH:5][cH:6][c:7]([CH2:27][CH2:26][CH2:25][C:24](=[O:23])[OH:29])[cH:8][cH:9]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCc1ccccc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
O=[N+]([O-])c1ccccc1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1CCC(=O)O1
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Name
|
|
Type
|
product
|
Smiles
|
CCCc1ccc(CCCC(=O)O)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |